Home > Products > Screening Compounds P142855 > N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide - 923438-76-0

N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Catalog Number: EVT-2843962
CAS Number: 923438-76-0
Molecular Formula: C26H25FN2O4S
Molecular Weight: 480.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

YM-35375

  • Compound Description: YM-35375 serves as a lead compound in the development of spiro-compounds as neurokinin receptor antagonists. []
  • Relevance: While the specific structure of YM-35375 is not disclosed in the provided abstract, its role as a foundation for designing N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides, which share structural similarities with N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide (e.g., piperidine ring, carboxamide group), makes it a relevant related compound. Both compound classes focus on neurokinin receptor antagonism, highlighting a shared area of biological activity. []

(+/-)-1'-[4-(N-benzoyl-N-methylamino)-3-(3,4-dichlorophenyl)butyl]spiro[benzo[c]thiophene-1(3H), 4'-piperidine] 2-oxide (YM-38336)

  • Compound Description: YM-38336 is a potent neurokinin 2 receptor (NK2) antagonist. It exhibits a 10-fold higher binding affinity for NK2 receptors compared to YM-35375. [] YM-38336 effectively inhibits [β-Ala8]-NKA(4-10)-induced bronchoconstriction in guinea pigs when administered intravenously or intraduodenally. []
  • Relevance: Similar to N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, YM-38336 contains a piperidine ring, highlighting a structural commonality. The presence of a benzoyl group in both compounds further strengthens their structural relationship. Both compounds fall under the broader category of neurokinin receptor antagonists, indicating a shared chemical class and potential overlap in biological activity. []

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide (C22)

  • Compound Description: C22 has been identified as a potential anti-tuberculosis compound through computational studies targeting InhA and EthR, enzymes crucial for mycolic acid synthesis in Mycobacterium tuberculosis. [] Molecular docking and pharmacokinetic analyses suggest C22 possesses drug-like properties and favorable binding stability to target proteins. []
  • Relevance: C22 and N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide share the core structure of a piperidine ring substituted with a carboxamide group. The presence of a fluorophenyl substituent in both compounds further emphasizes their structural similarity. While their specific biological targets differ, the presence of a piperidine-carboxamide scaffold suggests potential shared chemical properties. []

5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)

  • Compound Description: Similar to C22, C29 has been identified through in silico methods as a potential anti-tuberculosis agent. [] It demonstrates promising drug-like characteristics and stable binding interactions with InhA and EthR. []
  • Relevance: While C29 lacks the piperidine ring central to N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, its identification alongside C22 as a potential anti-tuberculosis compound suggests a possible link through shared chemical space or activity against related targets. Both were investigated within the same study focusing on InhA and EthR inhibition, indicating a potential relationship despite structural differences. []

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Moiety 27)

  • Compound Description: Moiety 27 has been computationally identified as a potential inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) from Campylobacter concisus, a bacterium associated with gastrointestinal infections. [] Molecular dynamics simulations and pharmacokinetic predictions suggest its potential as a therapeutic lead. []
  • Relevance: Though Moiety 27 and N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide differ significantly in their overall structures, they share a carboxamide functional group. This shared moiety highlights a possible common point of interaction with biological targets, despite their distinct structures and intended therapeutic applications. []
  • Compound Description: Moiety 64, alongside Moiety 27 and 150, was identified as a potent inhibitor of dCTP deaminase from C. concisus via computational screening. [] It exhibits favorable characteristics in silico, suggesting potential as a starting point for developing new antibacterial agents against C. concisus. []
  • Relevance: While Moiety 64 lacks the core piperidine ring of N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, both compounds contain a substituted phenyl ring. This shared feature, while not definitive, points to a basic structural similarity. Additionally, both compounds were investigated within the same study targeting bacterial enzymes, indicating a potential relationship in terms of their chemical properties or biological activity despite structural variations. []

N-(3-methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide (Moiety 150)

  • Compound Description: Identified through an integrated computational approach, Moiety 150 shows promise as an inhibitor of C. concisus dCTP deaminase. [] Its predicted pharmacokinetic profile and interactions with the target enzyme highlight its potential as a therapeutic lead. []
  • Relevance: The presence of a piperidine-4-carboxamide moiety in Moiety 150 directly aligns with the core structure of N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide. This structural commonality suggests a potential for shared chemical behavior and possible overlap in their interactions with biological targets. []

N-(2-(t-butylamine)-4-chloro-6-methylphenyl)-1-(3-chloro-pyridin-2-yl)-3-difluoromethoxy-1H-pyrazole-5-carboxamide (ZJ3757)

  • Compound Description: ZJ3757 is a novel insecticide with potent activity against various rice pests, including rice stem borers, rice leafrollers, planthoppers, and rice water weevils. []
  • Relevance: ZJ3757, while structurally distinct from N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, shares a carboxamide functional group. This commonality highlights a potential for similar chemical properties and interactions with biological targets, despite differences in their overall structures and intended applications. []
  • Compound Description: Osanetant is a neurokinin 3 receptor antagonist that has undergone clinical trials for potential therapeutic use in treating symptoms of schizophrenia. []
  • Relevance: Both osanetant and N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide contain a piperidine ring substituted with a benzoyl group. This structural similarity suggests potential overlap in their chemical properties, particularly their interactions with biological targets. The fact that both compounds are investigated in the context of neurological receptors highlights a potential connection in their mechanisms of action despite differences in their overall structures. []

(S)-(-)-N-(α-ethylbenzyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB223412; talnetant)

  • Compound Description: Talnetant, similar to osanetant, is a neurokinin 3 receptor antagonist studied for its potential therapeutic benefits in schizophrenia. []
  • Relevance: Although talnetant lacks the piperidine ring present in N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, both compounds belong to the class of neurokinin receptor antagonists. This shared classification indicates potential overlap in their biological targets and mechanisms of action, despite differences in their specific structures. Their investigation within the same research context further strengthens their potential relationship as related compounds. []
  • Compound Description: Me-talnetant is a radiolabeled derivative of talnetant, used as a pharmacological tool to study the binding characteristics of neurokinin 3 receptors. []
  • Relevance: As a derivative of talnetant, Me-talnetant shares the same classification as N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide as a neurokinin receptor antagonist. This shared classification highlights their potential for similar biological activity and target interactions. Despite structural differences, their investigation within the same study investigating the intricacies of neurokinin receptor binding suggests a strong connection as related compounds. []

(S)-2-(3,5-bis-trifluoromethyl-phenyl)-N-[4-(4-fluoro-2-methyl-phenyl)-6-((S)-4-methanesulfonyl-3-methyl-piperazin-1-yl)-pyridin-3-yl]-N-methyl-isobutyramide (RO49085940)

  • Compound Description: RO49085940 serves as a tool compound belonging to a distinct chemical class used to validate the proposed docking modes of neurokinin 3 receptor antagonists, including osanetant and Me-talnetant. []
  • Relevance: While RO49085940 might not be structurally similar to N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, its use in validating the binding modes of other neurokinin receptor antagonists, such as osanetant and Me-talnetant, indirectly connects it. This connection arises from the shared biological target and the potential for overlapping or distinct interactions with the neurokinin 3 receptor, highlighting a relationship based on functional aspects rather than direct structural similarity. []

2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide (Sch527123)

  • Compound Description: Sch527123 acts as a potent allosteric antagonist for both CXCR1 and CXCR2, receptors involved in inflammatory responses. [] Demonstrating high affinity for these receptors, it effectively inhibits neutrophil chemotaxis and myeloperoxidase release induced by CXCL1 and CXCL8. []
  • Relevance: Similar to N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, Sch527123 possesses a benzamide functional group. Despite differences in their overall structures and target receptors, this shared moiety suggests a possible connection through general chemical properties or their interactions with biological systems. []

Repertaxin [(R)( )-2-(4-isobutylphenyl)propionyl methanesulfonamide]

  • Compound Description: Repertaxin is a small molecule antagonist with nanomolar affinity for CXCR1. []
  • Relevance: While structurally distinct from N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, repertaxin's identification as a CXCR1 antagonist alongside Sch527123, which shares a benzamide group with the target compound, creates a potential indirect link. This link suggests a possible connection through their activity against related biological targets involved in inflammation, despite variations in their structures. []

SB-225002 [N-(2-hydroxy-4-nitrophenyl)-N-(2-bromophenyl)urea]

  • Compound Description: SB-225002 functions as a small molecule antagonist specifically targeting CXCR2 with nanomolar affinity. []
  • Relevance: Although structurally dissimilar to N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, SB-225002's classification as a CXCR2 antagonist alongside Sch527123, which shares a benzamide group with the compound of interest, suggests a potential indirect connection. This connection arises from their shared involvement in modulating inflammatory responses, particularly through interactions with chemokine receptors. []
  • Compound Description: SB-332235 acts as a potent antagonist of CXCR2. []
  • Relevance: Although structurally different from N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, SB-332235's identification as a CXCR2 antagonist alongside Sch527123, which shares a benzamide moiety with the main compound, highlights a potential indirect link. This connection stems from their involvement in regulating inflammatory processes through chemokine receptor interactions, suggesting a potential relationship in their biological activities despite structural variations. []

SB-468477 [N-(2-hydroxy-3-dimethylsulfonylamido-4-chlorophenyl)-N-(2-bromophenyl)-N-cyanoguanidine]

  • Compound Description: SB-468477 serves as a dual antagonist targeting both CXCR1 and CXCR2, inhibiting their binding activities. []
  • Relevance: While SB-468477 might not be structurally similar to N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, its function as a dual CXCR1/CXCR2 antagonist, similar to Sch527123 (which shares a benzamide group with the target compound), suggests a potential indirect connection. This link arises from their shared ability to modulate inflammatory responses through interactions with chemokine receptors, highlighting a possible relationship in their biological functions despite structural differences. []

Properties

CAS Number

923438-76-0

Product Name

N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide

Molecular Formula

C26H25FN2O4S

Molecular Weight

480.55

InChI

InChI=1S/C26H25FN2O4S/c1-18-7-12-24(23(17-18)25(30)19-5-3-2-4-6-19)28-26(31)20-13-15-29(16-14-20)34(32,33)22-10-8-21(27)9-11-22/h2-12,17,20H,13-16H2,1H3,(H,28,31)

InChI Key

YVISYIFQQOFOHR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.